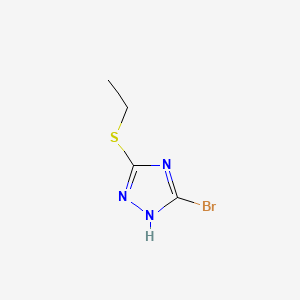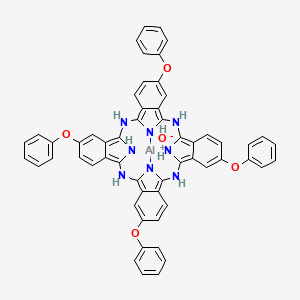
3-bromo-5-(ethylthio)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-5-(ethylthio)-1H-1,2,4-triazole (3-BET) is an organic compound containing a triazole ring with a bromine atom and an ethylthio substituent. It is a heterocyclic aromatic compound with a molecular weight of 212.14 g/mol and a melting point of 155-156 °C. 3-BET is an important intermediate used in many organic synthesis reactions, and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Anticancer Applications
3-bromo-5-(ethylthio)-1H-1,2,4-triazole and its derivatives have been studied for their potential in anticancer treatments. A study by Bekircan et al. (2008) synthesized various triazole derivatives, including those similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, and evaluated their anticancer activity against a range of cancer types, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Antimicrobial and Antiviral Properties
Triazole derivatives have shown promise in inhibiting virus replication. Horváth et al. (1986) identified several acylated 1,2,4-triazole derivatives that specifically inhibited rubella virus replication in cell cultures (Horváth et al., 1986). Additionally, Demirbas et al. (2004) synthesized new triazole derivatives with antimicrobial activities against various microorganisms (Demirbas et al., 2004).
Chemical and Physical Properties
Barlin (1967) examined the reactivity of various bromo-triazoles, including compounds similar to 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, providing insight into their electron-releasing and attracting properties (Barlin, 1967).
Pharmacological Research
Popiołek et al. (2011) explored the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives, investigating their antimicrobial activities and effects on the central nervous system (Popiołek et al., 2011).
Anticorrosion Properties
Sudheer and Quraishi (2013) investigated triazole derivatives, including 3-bromo-5-(ethylthio)-1H-1,2,4-triazole, as corrosion inhibitors for copper in acidic environments (Sudheer & Quraishi, 2013).
properties
IUPAC Name |
5-bromo-3-ethylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3S/c1-2-9-4-6-3(5)7-8-4/h2H2,1H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCYJBHMHVANSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672484 |
Source


|
| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(ethylthio)-1h-1,2,4-triazole | |
CAS RN |
1209935-35-2 |
Source


|
| Record name | 5-Bromo-3-(ethylsulfanyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)




![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)
